molecular formula C46H82N4O2 B14175089 1-Octadec-9-enyl-3-[[2-[(octadec-9-enylcarbamoylamino)methyl]phenyl]methyl]urea CAS No. 926895-35-4

1-Octadec-9-enyl-3-[[2-[(octadec-9-enylcarbamoylamino)methyl]phenyl]methyl]urea

Cat. No.: B14175089
CAS No.: 926895-35-4
M. Wt: 723.2 g/mol
InChI Key: XUPYXIPSIMXTJY-UHFFFAOYSA-N
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Description

1-Octadec-9-enyl-3-[[2-[(octadec-9-enylcarbamoylamino)methyl]phenyl]methyl]urea is a complex organic compound with the molecular formula C51H84N4O2. It is characterized by its long aliphatic chains and urea functional groups, making it a unique molecule in the field of organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Octadec-9-enyl-3-[[2-[(octadec-9-enylcarbamoylamino)methyl]phenyl]methyl]urea typically involves multiple steps. One common method includes the reaction of octadec-9-enylamine with isocyanate derivatives under controlled temperature and pressure conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity. The final product is often purified using techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-Octadec-9-enyl-3-[[2-[(octadec-9-enylcarbamoylamino)methyl]phenyl]methyl]urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding alcohols or ketones, while reduction can produce amines or other reduced forms of the compound .

Scientific Research Applications

1-Octadec-9-enyl-3-[[2-[(octadec-9-enylcarbamoylamino)methyl]phenyl]methyl]urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in cell membrane interactions and signaling pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Octadec-9-enyl-3-[[2-[(octadec-9-enylcarbamoylamino)methyl]phenyl]methyl]urea involves its interaction with specific molecular targets. The compound’s long aliphatic chains allow it to integrate into lipid bilayers, potentially affecting membrane fluidity and signaling pathways. The urea groups may also interact with proteins and enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of long aliphatic chains and urea functional groups. This structure imparts distinct physicochemical properties, making it valuable for various applications in research and industry .

Properties

CAS No.

926895-35-4

Molecular Formula

C46H82N4O2

Molecular Weight

723.2 g/mol

IUPAC Name

1-octadec-9-enyl-3-[[2-[(octadec-9-enylcarbamoylamino)methyl]phenyl]methyl]urea

InChI

InChI=1S/C46H82N4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-39-47-45(51)49-41-43-37-33-34-38-44(43)42-50-46(52)48-40-36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,33-34,37-38H,3-16,21-32,35-36,39-42H2,1-2H3,(H2,47,49,51)(H2,48,50,52)

InChI Key

XUPYXIPSIMXTJY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CCCCCCCCCNC(=O)NCC1=CC=CC=C1CNC(=O)NCCCCCCCCC=CCCCCCCCC

Origin of Product

United States

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